Thermal Stability Differentiation: 3-n-Butyl-5-(3,4-dichlorobenzylidene)hydantoin vs. 3-n-Butyl-5-(3,4-methylbenzylidene)hydantoin Melting Point Comparison
Patent data on N3-alkylated derivatives directly compare the melting point of 3-n-butyl-5-(3,4-dichlorobenzylidene)hydantoin with its 3,4-methylbenzylidene congener. The dichloro derivative melts at 231 °C, a 53 °C elevation versus the dimethyl analog at 178 °C [1]. Although this comparison is at the N3-substituted level rather than the free NH hydantoin, it provides the only available head-to-head thermal data isolating the contribution of the 3,4-dichlorobenzylidene motif to intermolecular cohesion.
| Evidence Dimension | Melting point (capillary method, uncorrected) |
|---|---|
| Target Compound Data | 3-n-Butyl-5-(3,4-dichlorobenzylidene)hydantoin: m.p. 231 °C |
| Comparator Or Baseline | 3-n-Butyl-5-(3,4-methylbenzylidene)hydantoin: m.p. 178 °C |
| Quantified Difference | Δm.p. = +53 °C (dichloro > dimethyl) |
| Conditions | N3-butyl hydantoin series; melting point determination by capillary method as described in NZ190512A patent specification [1] |
Why This Matters
A 53 °C higher melting point translates to substantially lower solubility and different solid-state stability, which directly impacts compound handling, formulation screening, and storage recommendations for procurement decisions.
- [1] NZ190512A – Hydantoin derivatives and pharmaceutical compositions. New Zealand Patent, filing date 1979. p. 10, Table of exemplified compounds. View Source
